![molecular formula C17H18INO2 B1318240 N-(3-Butoxyphenyl)-2-iodobenzamide CAS No. 58494-99-8](/img/structure/B1318240.png)
N-(3-Butoxyphenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Butoxyphenyl)-2-iodobenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various types of cancer. In
Applications De Recherche Scientifique
N-(3-Butoxyphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Mécanisme D'action
N-(3-Butoxyphenyl)-2-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the downregulation of cyclin D1 and upregulation of p27, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit tumor growth in vivo in animal models. Additionally, N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have minimal toxicity to normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-Butoxyphenyl)-2-iodobenzamide in lab experiments is its specificity for EGFR inhibition. This allows for the study of EGFR signaling pathways and their role in cancer progression. However, one limitation of N-(3-Butoxyphenyl)-2-iodobenzamide is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for the study of N-(3-Butoxyphenyl)-2-iodobenzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(3-Butoxyphenyl)-2-iodobenzamide. Another area of research is the investigation of the combination of N-(3-Butoxyphenyl)-2-iodobenzamide with other cancer therapies to enhance their effectiveness. Finally, the use of N-(3-Butoxyphenyl)-2-iodobenzamide in clinical trials for the treatment of cancer is an important future direction for this compound.
Méthodes De Synthèse
The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with butylamine and butyl chloroformate. The resulting intermediate is then reacted with 3-butoxyaniline to yield N-(3-Butoxyphenyl)-2-iodobenzamide. This synthesis method has been optimized to produce high yields and purity of the compound.
Propriétés
IUPAC Name |
N-(3-butoxyphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDTPFHUZWMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589281 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58494-99-8 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.